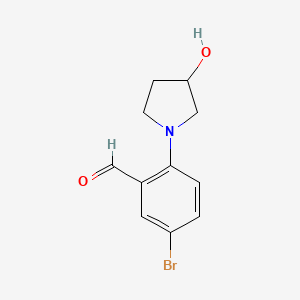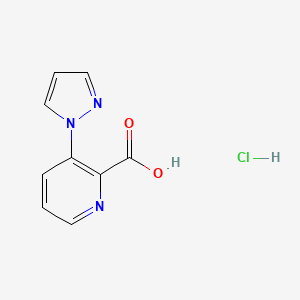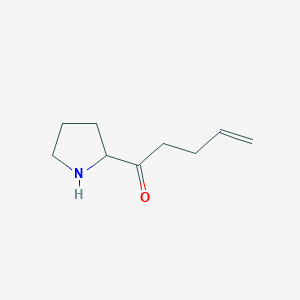![molecular formula C13H27NO B13222221 2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol](/img/structure/B13222221.png)
2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol is an organic compound with the molecular formula C13H27NO It is characterized by the presence of a cyclohexyl ring substituted with three methyl groups and an amino group attached to a butanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol typically involves the reaction of 3,3,5-trimethylcyclohexylamine with butanal. The reaction proceeds through a nucleophilic addition mechanism, where the amine group attacks the carbonyl carbon of butanal, followed by reduction to form the final product. The reaction is usually carried out under mild conditions, with the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to enhance the reaction rate and selectivity. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
化学反应分析
Types of Reactions
2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary amines or alcohols
Substitution: Formation of substituted amines or other derivatives
科学研究应用
2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound. Studies have explored its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development. Its structural features make it a candidate for the design of new drugs targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways and resulting in therapeutic effects.
相似化合物的比较
2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol can be compared with other similar compounds, such as:
2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol: Similar structure but with a shorter carbon chain. It may exhibit different reactivity and applications due to the difference in chain length.
2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol: Another similar compound with a different carbon chain length. Its properties and applications may vary accordingly.
3,3,5-Trimethylcyclohexylamine: The parent amine without the butanol chain. It serves as a precursor in the synthesis of various derivatives, including this compound.
属性
分子式 |
C13H27NO |
|---|---|
分子量 |
213.36 g/mol |
IUPAC 名称 |
2-[(3,3,5-trimethylcyclohexyl)amino]butan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-5-11(9-15)14-12-6-10(2)7-13(3,4)8-12/h10-12,14-15H,5-9H2,1-4H3 |
InChI 键 |
XEXOMIQOZCEMST-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)NC1CC(CC(C1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol](/img/structure/B13222139.png)
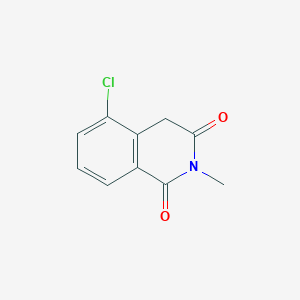
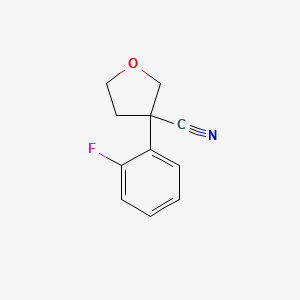
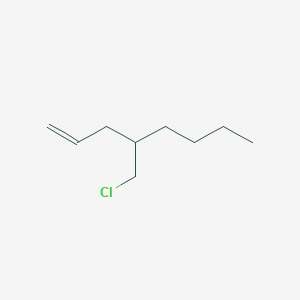
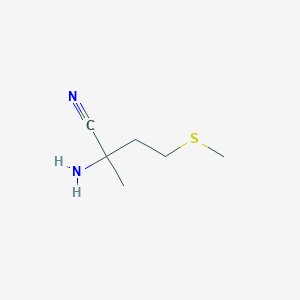
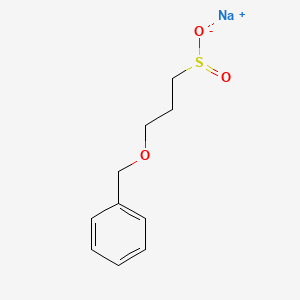
![5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B13222153.png)
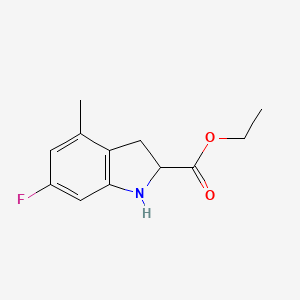
![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13222161.png)

